

Application Notes and Protocols for Intranasal Delivery of NP-C86 in Mice

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Compound of Interest

Compound Name: **NP-C86**

Cat. No.: **B1574664**

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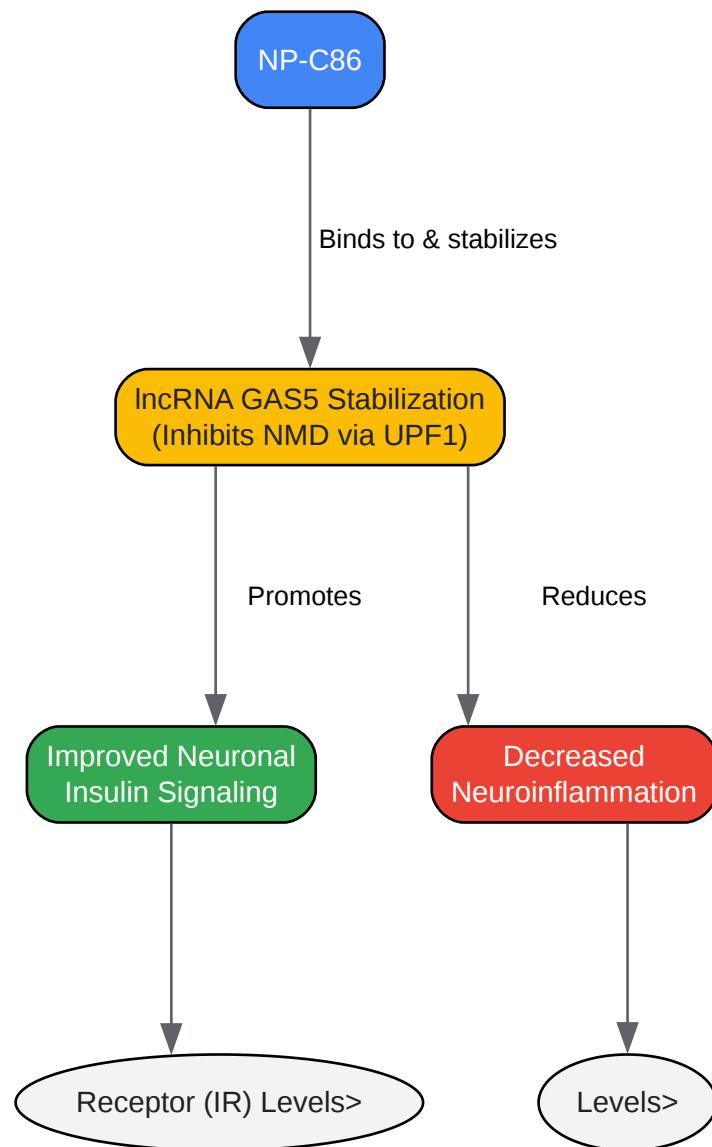
Introduction

NP-C86 is a small molecule designed to target and stabilize the long noncoding RNA (lncRNA) Growth Arrest-Specific Transcript 5 (GAS5).^[1] In aging and neurodegenerative conditions like Alzheimer's disease, GAS5 levels are often decreased, which is associated with impaired insulin signaling and increased neuroinflammation.^{[2][3][4]} **NP-C86** functions by disrupting the interaction between GAS5 and UPF-1, an RNA helicase involved in nonsense-mediated decay, thereby preventing GAS5 degradation.^{[1][5]} The intranasal route offers a non-invasive method to deliver **NP-C86** directly to the central nervous system, bypassing the blood-brain barrier to exert its therapeutic effects.^{[6][7]} This document provides detailed protocols and data from studies involving the intranasal administration of **NP-C86** in mouse models.

Mechanism of Action

NP-C86 stabilizes lncRNA GAS5, which plays a crucial role in maintaining neuronal health.^[8] Increased levels of GAS5 lead to the upregulation of insulin receptor (IR) expression, thereby enhancing neuronal insulin signaling.^{[1][2][4]} Improved insulin signaling is critical for neuronal survival and function.^[2] Concurrently, **NP-C86**-mediated GAS5 stabilization helps to decrease neuroinflammation by reducing the expression of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Interleukin-6 (IL-6).^{[1][2]} This dual action of improving insulin signaling and reducing inflammation makes **NP-C86** a promising therapeutic candidate for age-related neurodegeneration.^{[2][3]}

NP-C86 Mechanism of Action

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Caption: **NP-C86** stabilizes GAS5, enhancing insulin signaling and reducing neuroinflammation.

Experimental Protocols

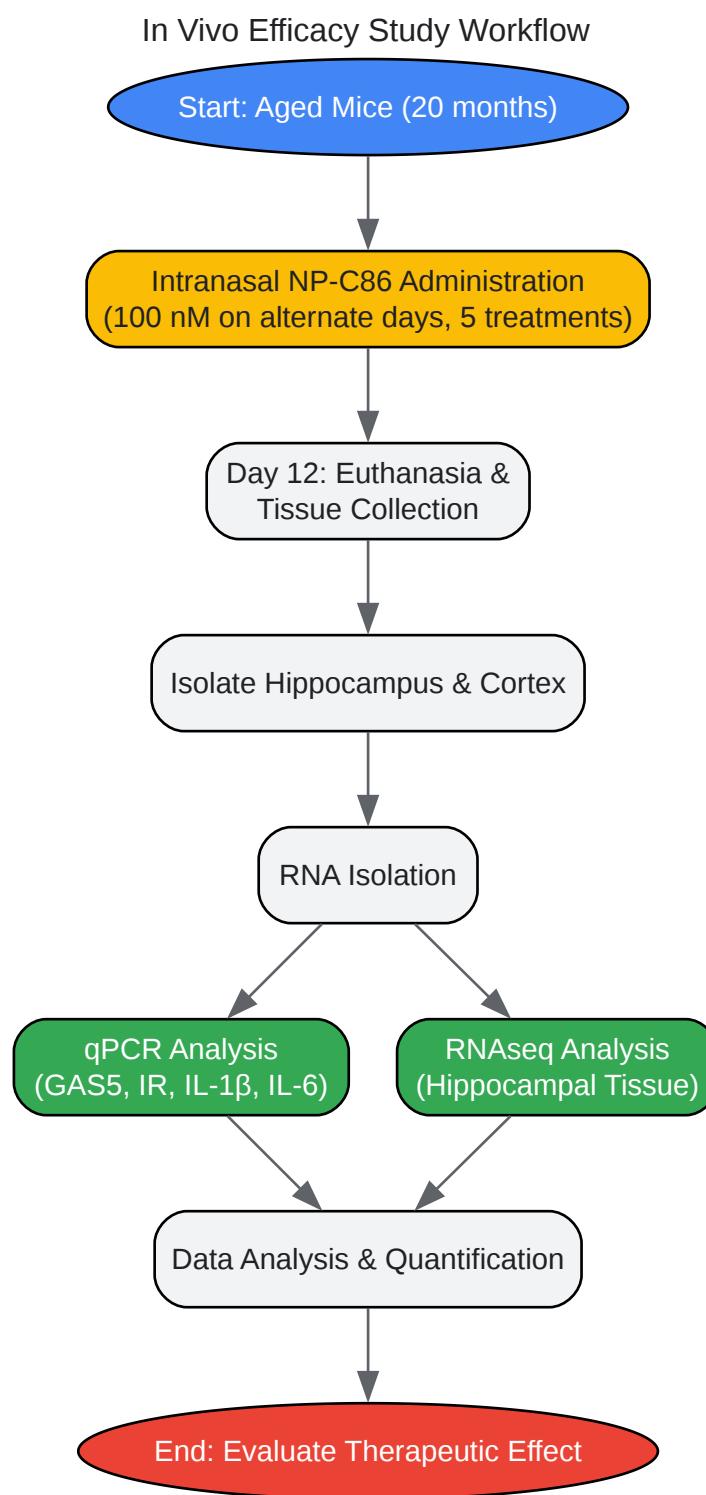
Animal Model and Housing

- Species: C57BL/6J Mice.[2][8]
- Age: Young (6 months) for dose-response and toxicity studies; Aged (20 months) for efficacy studies.[2][8]
- Housing: Standard laboratory conditions.
- Group Size: A minimum of n=4 per group for statistical significance.[2][8]

NP-C86 Formulation and Administration

- Formulation: **NP-C86** is dissolved in a suitable vehicle such as PBS.[8] For visualization studies, **NP-C86** can be conjugated with a fluorescent tag like FITC (**NP-C86-FITC**).[2]
- Route of Administration: Intranasal.[2][8]
- Anesthesia: Mild anesthesia is used to ensure proper administration and prevent the removal of the substance by the mouse.[6]
- Procedure:
 - Anesthetize the mouse lightly.
 - Position the mouse in a supine position with its head held back.[9]
 - Using a micropipette or a catheter, slowly administer the **NP-C86** solution into the nasal cavity.[10]
 - Alternate nostrils for administration if required by the total volume.
 - Allow the mouse to recover from anesthesia in a clean, warm cage.

Experimental Workflow for Efficacy Study in Aged Mice



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Caption: Workflow for assessing **NP-C86** efficacy in aged mice.

Tissue Processing and Analysis

- Tissue Collection: At the end of the treatment period (e.g., Day 12), mice are euthanized, and brains are collected.[8] The hippocampus and cortex are dissected for further analysis.[2][8]
- RNA Isolation: Total RNA is isolated from the collected brain tissues using standard commercial kits and protocols.[2][8]
- Quantitative Real-Time PCR (qPCR):
 - Synthesize cDNA from the isolated RNA.
 - Perform qPCR using primers specific for target genes (e.g., GAS5, Insulin Receptor, IL-1 β , IL-6) and a housekeeping gene (e.g., β -actin) for normalization.[2][8]
 - Calculate the relative quantification (RQ) of gene expression, often using young mice as a reference group.[2][8]
- RNA Sequencing (RNAseq):
 - Prepare RNA libraries from hippocampal tissue samples from different groups (e.g., young, aged, aged + **NP-C86**).[2]
 - Perform high-throughput sequencing.
 - Analyze the data to identify differentially expressed genes and affected canonical pathways using bioinformatics tools like Ingenuity Pathway Analysis.[2]
- Histology (for biodistribution):
 - Administer FITC-conjugated **NP-C86** intranasally.
 - After a set time (e.g., 48 hours), anesthetize the mice and perfuse them.[4]
 - Collect brains and fix them in 4% PFA, followed by cryoprotection in 30% sucrose.[4]
 - Section the brains coronally (e.g., 40 μ m thickness) and image using a confocal microscope to visualize the localization of **NP-C86-FITC**.[4]

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the intranasal delivery of **NP-C86** in mice.

Table 1: Dose-Dependent Effect of Intranasal **NP-C86** on Gene Expression in Young Mice

NP-C86 Dose (nmol)	Target Gene	Fold Change in mRNA Level (vs. Control)	Statistical Significance (p-value)
100	GAS5	Increased	p < 0.001
200	GAS5	Increased (Dose-responsive)	p < 0.001
500	GAS5	Increased (Dose-responsive)	p < 0.001
100	Insulin Receptor	Increased	p < 0.001
200	Insulin Receptor	Increased (Dose-responsive)	p < 0.001
500	Insulin Receptor	Increased (Dose-responsive)	p < 0.001

Data derived from qPCR analysis of hippocampal tissue 24 hours post-administration.[2][8]

Table 2: Effect of **NP-C86** Treatment (100 nM) on Gene Expression in Aged Mice

Brain Region	Target Gene	Comparison Group	Outcome of NP-C86 Treatment	Statistical Significance (p-value)
Hippocampus	GAS5	Aged vs. Aged+NP-C86	Significant Increase	p < 0.001
Hippocampus	Insulin Receptor	Aged vs. Aged+NP-C86	Significant Increase	p < 0.01
Hippocampus	IL-1 β	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Hippocampus	IL-6	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Cortex	GAS5	Aged vs. Aged+NP-C86	Significant Increase	p < 0.01
Cortex	Insulin Receptor	Aged vs. Aged+NP-C86	Significant Increase	p < 0.01
Cortex	IL-1 β	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001
Cortex	IL-6	Aged vs. Aged+NP-C86	Significant Decrease	p < 0.001

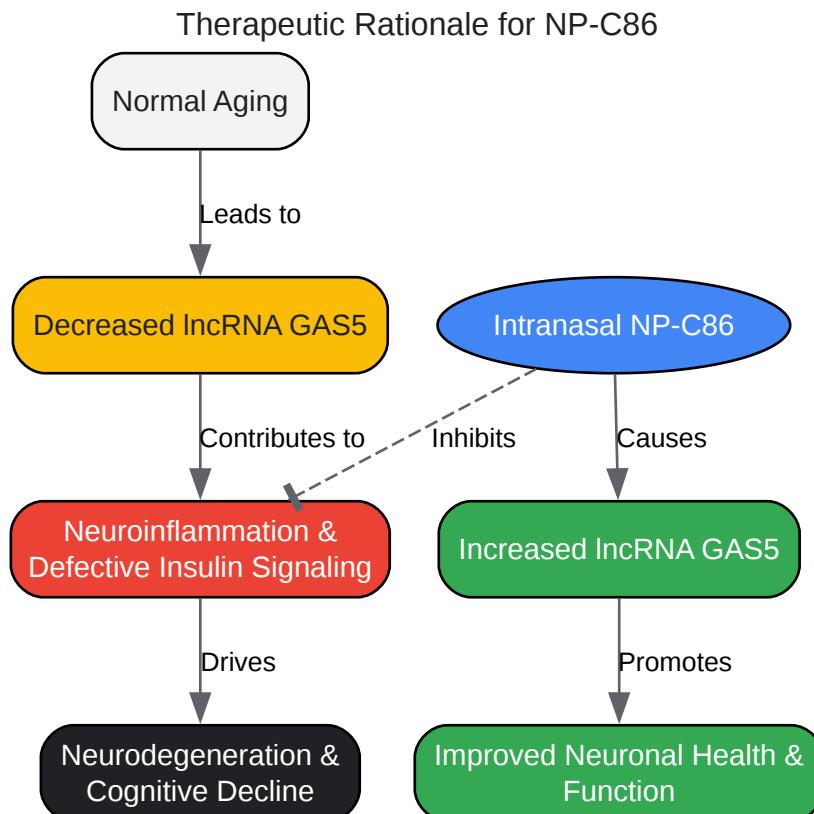
Data from qPCR analysis on Day 12 after 5 treatments on alternate days.[2] [8]

Table 3: Top Canonical Pathways Affected by **NP-C86** in Aged Mouse Hippocampus (from RNAseq)

Canonical Pathway	Predicted Activation State	Finding
Neuroinflammation Signaling Pathway	Downregulated (z-score < -1.3)	Top pathway affected, indicating a reduction in inflammatory responses. [2]
Insulin Signaling	Upregulated (z-score > 1.3)	Indicates improved metabolic function in neurons. [2]
Analysis based on differentially expressed genes between aged mice and aged mice treated with NP-C86. [2]		

Logical Relationship

The diagram below illustrates the logical framework for using **NP-C86** as a therapeutic intervention for age-related neurodegeneration.



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Caption: Rationale for **NP-C86** intervention in age-related neurodegeneration.

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